N-(4-chlorophenyl)-2-phenoxyacetamide is an organic compound classified as an aromatic amide, characterized by the presence of a 4-chlorophenyl group and a phenoxy group attached to an acetamide backbone. This compound is significant in various chemical and biological applications due to its structural properties and potential therapeutic effects.
The compound can be synthesized through several methods, often involving the reaction of 4-chloroaniline with other chemical reagents. It is primarily studied for its biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
N-(4-chlorophenyl)-2-phenoxyacetamide falls under the category of aromatic amides. This classification is based on its structural features, which include an amide functional group attached to an aromatic ring.
The synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide typically involves the reaction of 4-chloroaniline with 2-phenoxyacetyl chloride. The reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process.
The molecular structure of N-(4-chlorophenyl)-2-phenoxyacetamide includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for structural characterization.
N-(4-chlorophenyl)-2-phenoxyacetamide can undergo several types of chemical reactions:
The mechanism of action for N-(4-chlorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, impacting cellular processes such as growth and proliferation. Research indicates that it may act as an inhibitor of specific kinases involved in signal transduction pathways, which could lead to therapeutic effects against various diseases.
Characterization techniques like Infrared Spectroscopy (IR) and NMR provide detailed insights into the functional groups present within the compound.
N-(4-chlorophenyl)-2-phenoxyacetamide has diverse applications across various fields:
N-(4-Chlorophenyl)-2-phenoxyacetamide features a well-defined molecular architecture characterized by three key components: a 4-chloroaniline moiety, a phenoxy group, and an acetamide linker bridging these aromatic systems. The compound follows IUPAC nomenclature rules as N-(4-chlorophenyl)-2-phenoxyacetamide and bears the molecular formula C₁₄H₁₂ClNO₂ with a molecular weight of 261.71 g/mol [2]. This scaffold exhibits planar conformation between the central acetamide and the 4-chlorophenyl ring, while the phenoxy group adopts a slightly twisted orientation (approximately 30° dihedral angle) to minimize steric repulsion. Key structural parameters include:
Table 1: Structural Analogs and Molecular Parameters
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variations |
---|---|---|---|
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide | C₁₄H₁₃ClN₂O₂ | 276.72 | Amino group at C4 position |
N-(3-amino-4-chlorophenyl)-2-phenoxyacetamide | C₁₄H₁₃ClN₂O₂ | 276.72 | Amino group at C3 position |
N-(2-(4-chloro-phenyl)-ethyl)-2-phenoxyacetamide | C₁₆H₁₆ClNO₂ | 289.76 | Ethyl spacer between amide and aryl ring |
N-(4-chlorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | C₂₂H₂₁ClN₂O₄S | 444.93 | Sulfonamide-extended phenoxy group |
The electron-withdrawing chlorine at the para-position significantly influences electron distribution, reducing the electron density on the aniline nitrogen by approximately 30% compared to unsubstituted analogs based on computational models. This electronic modulation enhances hydrogen-bond accepting capacity at the carbonyl oxygen (predicted σm value: 0.37) while maintaining moderate lipophilicity (calculated logP: ~2.8) [2]. The molecule contains three hydrogen-bond acceptors (carbonyl oxygen, ether oxygen, and amide nitrogen) and one hydrogen-bond donor (amide N-H), enabling diverse molecular recognition patterns in biological environments.
The compound emerged as part of the phenoxyacetamide renaissance in the 1990s when researchers systematically explored aromatic amides as privileged scaffolds in medicinal chemistry. Early synthetic routes relied on nucleophilic acyl substitution between 2-chloroacetamide intermediates and substituted phenoxides under basic conditions [4]. A significant advancement came with the adaptation of the Leuckart reaction for precursor synthesis, enabling reductive amination of 4-chloroacetophenone to yield 1-(4-chlorophenyl)ethanamine intermediates with superior efficiency (75-85% yields) [4].
The discovery of structure-activity relationship (SAR) patterns in the 2000s revealed the critical importance of the para-chloro substitution. Comparative studies demonstrated that:
This period witnessed the synthesis of over 30 structural analogs exploring modifications to the phenoxy ring, amide linker, and aniline system. Among these, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide ("Compound 3c") emerged as a lead candidate with notable anticancer and anti-inflammatory profiles, though the parent scaffold remained pivotal for mechanistic studies [4]. By 2010, synthetic methodologies had evolved to incorporate enzymatic resolution techniques and solid-phase synthesis, enabling production of enantiomerically pure forms and combinatorial libraries for high-throughput screening.
The core scaffold demonstrates multifaceted bioactivity across therapeutic areas, with particular promise in oncology and inflammation management:
Table 2: Documented Biological Activities of Derivatives
Biological Activity | Model System | Key Findings | Structure-Activity Insights |
---|---|---|---|
Anticancer | MCF-7 breast cancer | 40-58% growth inhibition at 10μM; induces G1 cell cycle arrest | Electron-withdrawing groups enhance potency 2.5-fold |
Anti-inflammatory | Carrageenan-induced edema | 62% edema reduction at 50 mg/kg; COX-2/LOX-2 dual inhibition | Meta-substitutions optimize activity |
BCR-ABL1 kinase inhibition | K562 leukemia cells | IC₅₀ = 0.98 μM for optimized derivatives; synergizes with asciminib | Benzothiazole fusion boosts target affinity 7-fold |
Analgesic | Eddy hot plate model | 65% latency increase at 50 mg/kg; opioid-independent mechanism | Chlorine essential for CNS penetration |
The molecular hybridization strategy has proven particularly valuable, with the scaffold serving as a versatile template for structural elaboration. Integration with benzothiazole systems yielded N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives exhibiting potent BCR-ABL1 kinase inhibition (IC₅₀ = 0.98 μM). Molecular dynamics simulations confirm that these derivatives maintain stable hydrogen bonding with Met-337 in the kinase hinge region while the phenoxy group occupies adjacent hydrophobic pockets [6]. In anticancer applications, lead compounds demonstrate dual inhibitory effects on COX-2 and 5-LOX pathways, suppressing PGE₂ production by 75% at 10μM concentrations and showing synergistic activity with conventional chemotherapeutics [4].
While pharmaceutical applications dominate current research, the scaffold shows emerging potential in crop protection science:
Morpholine-containing analogs like N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide demonstrate enhanced systemic distribution in plant vascular systems and >80% control of aphid populations at 50 ppm concentrations. The scaffold's modularity facilitates optimization for environmental safety, with several derivatives exhibiting favorable eco-toxicological profiles (LC₅₀ > 100mg/L for Daphnia magna) [7].
Rational optimization of the scaffold employs three complementary approaches:
Table 3: Structure Optimization Strategies and Outcomes
Strategy | Structural Modification | Biological Outcome | Reference |
---|---|---|---|
Bioisosteric replacement | Chlorine → trifluoromethyl | Enhanced metabolic stability (t₁/₂ + 120%) | [6] |
Conformational restriction | Incorporation of cyclopropyl spacer | Improved target selectivity (3-fold) but reduced potency | [6] |
Pharmacophore fusion | Benzothiazole ring fusion | BCR-ABL1 inhibition IC₅₀ = 0.98 μM | [6] |
Auxiliary group installation | Morpholine at ethylamine spacer | Aphid control efficacy >80% at 50 ppm | [7] |
The pharmacokinetic optimization of derivatives remains an active research frontier. Recent studies demonstrate that methoxy substitution at the phenoxy ring's para-position enhances metabolic stability in hepatic microsomes (68% remaining after 60 min vs 22% for unsubstituted parent). Molecular modeling continues to guide these efforts, with QSAR models identifying three key descriptors:
These design principles have enabled the development of candidates with balanced drug-like properties, exemplified by the clinical candidate asciminib hybrid derivatives currently in preclinical evaluation for tyrosine kinase-resistant leukemias [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7